molecular formula C14H13ClO2S B11760464 {2-[2-(5-Chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl}methanol

{2-[2-(5-Chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl}methanol

Cat. No.: B11760464
M. Wt: 280.8 g/mol
InChI Key: VWJVZINDXBYAFK-UHFFFAOYSA-N
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Description

{2-[2-(5-Chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl}methanol is a chemical compound characterized by its unique structure, which includes a chlorothiophene moiety and a methoxyphenyl group

Preparation Methods

The synthesis of {2-[2-(5-Chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl}methanol typically involves several steps. One common synthetic route includes the reaction of 5-chlorothiophene-2-carbaldehyde with a suitable vinylating agent to form the corresponding vinyl derivative. This intermediate is then subjected to a Grignard reaction with 6-methoxyphenylmagnesium bromide to yield the final product. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

{2-[2-(5-Chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl}methanol undergoes various types of chemical reactions, including:

Scientific Research Applications

{2-[2-(5-Chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {2-[2-(5-Chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl}methanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, {2-[2-(5-Chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl}methanol stands out due to its unique combination of a chlorothiophene and a methoxyphenyl group. Similar compounds include:

These compounds share structural similarities but differ in their functional groups and specific applications.

Properties

Molecular Formula

C14H13ClO2S

Molecular Weight

280.8 g/mol

IUPAC Name

[2-[2-(5-chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl]methanol

InChI

InChI=1S/C14H13ClO2S/c1-17-13-4-2-3-10(12(13)9-16)5-6-11-7-8-14(15)18-11/h2-8,16H,9H2,1H3

InChI Key

VWJVZINDXBYAFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1CO)C=CC2=CC=C(S2)Cl

Origin of Product

United States

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